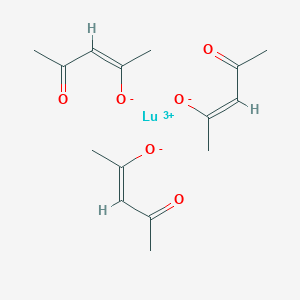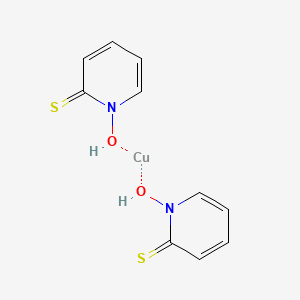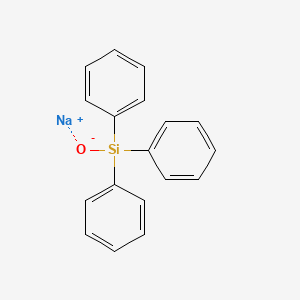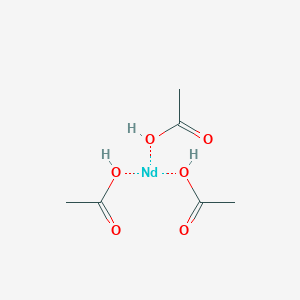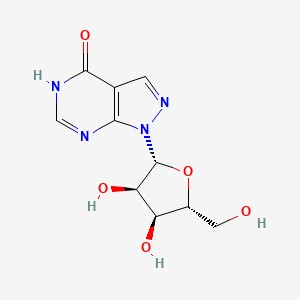
5-Methylfurfuryl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylfurfuryl acetate , also known by its IUPAC name (5-Methyl-2-furyl)methyl acetate , is a chemical compound with the molecular formula C8H10O3 . It falls under the category of furan derivatives and is characterized by its pleasant fruity odor. This compound is used in various applications, including perfumery, flavoring, and as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the esterification of 5-Methylfurfuryl alcohol with acetic acid. This reaction typically occurs in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound, which can then be purified and isolated .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis, transesterification, and esterification. These reactions are essential for its synthesis, modification, and utilization in different applications. For instance, hydrolysis of the ester bond yields the corresponding alcohol and acetic acid .
Scientific Research Applications
Biological and Chemical Synthesis : Schulman et al. (1973) found that the methyl group of 5-methyltetrahydrofolate or methylcobalamin is converted to acetate in fermentations of pyruvate or α-ketobutyrate. This provides insight into biological synthesis processes involving acetate derivatives like 5-Methylfurfuryl acetate (Schulman, Ghambeer, Ljungdahl, & Wood, 1973).
Battery Technology : In the realm of lithium-ion batteries, Jing Li et al. (2018) discussed how methyl acetate, a related compound, serves as a co-solvent to enhance the cell rate capability, providing insights into potential applications of similar acetate compounds in battery technology (Li et al., 2018).
Synthetic Methods : A study by Jacinto et al. (2018) described a one-pot synthetic method for 5-methylene-2-pyrrolones from furfuryl acetate, highlighting innovative synthetic strategies that could potentially be adapted for this compound (Jacinto, Pichling, & Greenberg, 2018).
Histochemical Applications : Pearson and Defendi (1957) used 5-Bromoindoxyl acetate, a compound similar to this compound, for the histochemical demonstration of esterases, suggesting potential applications in histochemistry (Pearson & Defendi, 1957).
Medicinal Chemistry : Salgın-Gökşen et al. (2007) synthesized acetic acid hydrazide containing 5-methyl-2-benzoxazolinone, a compound structurally related to this compound, and evaluated its analgesic-anti-inflammatory and antimicrobial activities (Salgın-Gökşen et al., 2007).
Antimicrobial Agents : Shirai et al. (2013) designed thiazolyl-acetic acid derivatives as potential antimicrobial agents, which could indicate similar applications for this compound in the development of new antimicrobial compounds (Shirai et al., 2013).
Fuel Additives : Research by Sacia et al. (2014) on the etherification of furanyl alcohols for alternative diesel additives suggests potential applications for this compound in renewable fuel technologies (Sacia, Balakrishnan, & Bell, 2014).
Schizophrenia Research : Featherstone et al. (2007) studied the effects of gestational methylazoxymethanol acetate on cognitive functions, providing insights that could be relevant to understanding the neurological impacts of related acetate compounds (Featherstone et al., 2007).
Catalytic Conversions in Water : A study by Papadogianakis et al. (1994) focused on the selective carbonylation of 5-hydroxymethylfurfural to 5-formylfuran-2-acetic acid using a water-soluble palladium complex, demonstrating potential catalytic applications for acetate derivatives (Papadogianakis, Maat, & Sheldon, 1994).
Future Directions
Research on 5-Methylfurfuryl acetate continues to explore its applications beyond perfumery and flavoring. Potential areas of interest include its use as a bio-based solvent, its role in green chemistry, and its potential as a renewable building block for the synthesis of other valuable compounds. Further investigations into its biological effects and environmental impact are also warranted .
properties
IUPAC Name |
(5-methylfuran-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6-3-4-8(11-6)5-10-7(2)9/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYUXKMYBPHIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347051 |
Source


|
| Record name | (5-Methylfuran-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18091-24-2 |
Source


|
| Record name | (5-Methylfuran-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


